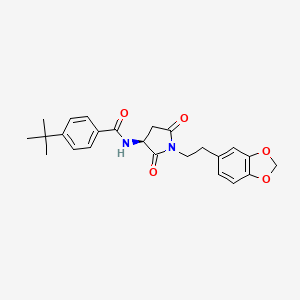
(R,E)-TCO-PEG8-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester typically involves the following steps:
Synthesis of trans-Cyclooctene (TCO):
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a nucleophilic substitution reaction.
Formation of N-hydroxysuccinimide (NHS) Ester: The NHS ester is formed by reacting the PEGylated TCO with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The TCO moiety can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the TCO moiety to its corresponding alkane.
Substitution: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, forming stable amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Amines are the primary nucleophiles used in substitution reactions with the NHS ester group.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes.
Substitution: Amide bonds formed with various amines.
Aplicaciones Científicas De Investigación
Chemistry
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used in click chemistry for the rapid and specific conjugation of biomolecules. It is particularly useful in the synthesis of complex molecular architectures.
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The PEG linker provides water solubility and reduces non-specific binding, making it ideal for use in biological systems.
Medicine
In medical research, (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used for the targeted delivery of drugs and imaging agents. The high specificity of the NHS ester group allows for the precise conjugation of therapeutic molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable in the production of functionalized surfaces and nanoparticles.
Mecanismo De Acción
The mechanism of action of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group reacts with primary amines, leading to the formation of a covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- trans-Cyclooctene-PEG4-NHS ester
- trans-Cyclooctene-PEG12-NHS ester
- Maleimide-PEG8-NHS ester
Uniqueness
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is unique due to its combination of a TCO moiety, a PEG8 linker, and an NHS ester group. This combination provides high reactivity, water solubility, and specificity, making it highly versatile for various applications.
Propiedades
Fórmula molecular |
C32H54N2O14 |
|---|---|
Peso molecular |
690.8 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+/t28-/m0/s1 |
Clave InChI |
QTIJRGCLYYSKEU-ZRYYHZBOSA-N |
SMILES isomérico |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)





![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)

![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)

